异恶唑-3-羧酸乙酯

描述

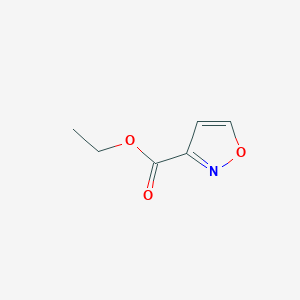

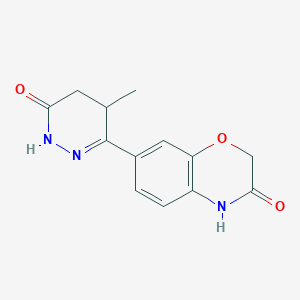

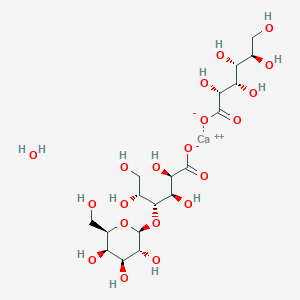

Ethyl isoxazole-3-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It consists of an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen), and an ester functional group .

Synthesis Analysis

The synthesis of Ethyl isoxazole-3-carboxylates can be achieved through a regioselective 1,3-dipolar cycloadditions of ionic liquid-supported vinyl ethers . Another method involves the 1,3-dipolar cycloaddition reaction, where one 1,3-dipole and one dipolarophile are required .Molecular Structure Analysis

The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester . The phenyl and isoxazole rings are almost coplanar .Chemical Reactions Analysis

Isoxazole derivatives, including Ethyl isoxazole-3-carboxylate, have been synthesized via one-pot methodology and have shown potent antioxidant and antibacterial activities . They have also been used in the synthesis of other compounds, such as isoxazoline derivatives .Physical And Chemical Properties Analysis

Ethyl isoxazole-3-carboxylate has a molecular weight of 141.12 g/mol, a topological polar surface area of 52.3 Ų, and a complexity of 126 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .科学研究应用

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide .

Metal-Free Synthetic Routes

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .

Synthesis of Fused Isoxazoles

Fused isoxazoles have widely shown their therapeutic potential as anticancer, insecticidal, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic agents . A variety of strategies are employed for the synthesis of these compounds, which are known for their pharmacological importance .

Palladium Hydrogenation

The palladium hydrogenation of ethyl 5- (benzoyloxymethyl)isoxazole-3-carboxylate has been described . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition . Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .

Domino Process

A domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .

Synthesis of Diverse γ-Lactone-Fused Isoxazolines

Intriguingly, Wan, X.-B. et al. used intramolecular acyclic nitronate olefin cycloaddition reactions via the in situ generated acyclic nitronates combined with cascade [3 + 2] cycloaddition and tert -butyloxy group elimination to enable the formation of diverse γ-lactone-fused isoxazolines and even tricyclic isoxazolines .

作用机制

Target of Action

Isoxazole derivatives have been known to bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to significant changes in cellular processes . The interaction of Ethyl isoxazole-3-carboxylate with its targets would likely depend on the specific chemical structure of the compound and the nature of the target.

Biochemical Pathways

Isoxazole derivatives are known to influence a wide range of biochemical pathways, often resulting in diverse downstream effects . The exact pathways affected by Ethyl isoxazole-3-carboxylate would likely depend on its specific targets and mode of action.

Result of Action

Isoxazole derivatives are known to exert a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The specific effects of Ethyl isoxazole-3-carboxylate would likely depend on its specific targets and mode of action.

未来方向

Isoxazole and its derivatives have significant applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new eco-friendly synthetic strategies for isoxazole synthesis is of great importance . Future research may focus on improving the synthesis methods and exploring the potential applications of Ethyl isoxazole-3-carboxylate and its derivatives .

属性

IUPAC Name |

ethyl 1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXWKTOBQOSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434429 | |

| Record name | ethyl isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl isoxazole-3-carboxylate | |

CAS RN |

3209-70-9 | |

| Record name | ethyl isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)